molecular formula C10H14Br2 B019736 1,3-Dibromoadamantane CAS No. 876-53-9

1,3-Dibromoadamantane

Cat. No. B019736
Key on ui cas rn: 876-53-9
M. Wt: 294.03 g/mol
InChI Key: HLWZKLMEOVIWRK-UHFFFAOYSA-N
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Patent
US08916672B2

Procedure details

1,3-Bis(4-hydroxyphenyl)adamantane (1,3-BPA) was synthesized as an aromatic diol monomer. First, 1,3-dibromoadamantane (1.876 g, 6.38 mmol) and phenol (28.1 mL, 0.32 mol) was added to a 50 mL 3-bulb flask, slowly heated to 185° C. under nitrogen atmosphere and stirred for 5 hours. After dissolving in 10 mL methanol, followed by precipitating in water (200 mL) at 60° C., the precipitate was filtered from the hot solution and then purified with MC and water. Thus obtained 1,3-BPA was recrystallized with MC to obtain pure 1,3-BPA (yield: 75%) of the following structure. Melting temperature was 200° C.
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.876 g
Type
reactant
Reaction Step Two
Quantity
28.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
Br[C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4](Br)([CH2:5]3)[CH2:3]1)[CH2:9]2.[C:13]1([OH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CO>[OH:19][C:13]1[CH:18]=[CH:17][C:16]([C:2]23[CH2:11][CH:6]4[CH2:7][CH:8]([CH2:10][C:4]([C:16]5[CH:17]=[CH:18][C:13]([OH:19])=[CH:14][CH:15]=5)([CH2:5]4)[CH2:3]2)[CH2:9]3)=[CH:15][CH:14]=1

Inputs

Step One
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.876 g
Type
reactant
Smiles
BrC12CC3(CC(CC(C1)C3)C2)Br
Name
Quantity
28.1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by precipitating in water (200 mL) at 60° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered from the hot solution
CUSTOM
Type
CUSTOM
Details
purified with MC and water
CUSTOM
Type
CUSTOM
Details
Thus obtained 1,3-BPA was recrystallized with MC

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C12CC3(CC(CC(C1)C3)C2)C2=CC=C(C=C2)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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